Product packaging for 2-Methyl-1-(octan-2-yl)piperazine(Cat. No.:CAS No. 1240572-81-9)

2-Methyl-1-(octan-2-yl)piperazine

Cat. No.: B6330496
CAS No.: 1240572-81-9
M. Wt: 212.37 g/mol
InChI Key: DWUSIMXKIRNGMX-UHFFFAOYSA-N
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Description

2-Methyl-1-(octan-2-yl)piperazine is a synthetic, alkyl-substituted piperazine derivative offered as a key chemical intermediate for research and development applications. The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently employed to optimize the pharmacokinetic properties of drug candidates and to serve as a conformational constraint for arranging pharmacophoric groups in three-dimensional space . This particular compound, featuring a methyl group and a branched octyl chain on the nitrogen atoms, is of significant interest for constructing novel molecules targeting various therapeutic areas. Researchers utilize this compound as a versatile building block in synthetic chemistry, where it can undergo further functionalization via reactions such as N-alkylation, N-acylation, or aromatic coupling via Buchwald-Hartwig amination or nucleophilic substitution . Piperazine-containing compounds are prevalent in a wide range of bioactive molecules, including kinase inhibitors, receptor modulators, antitumor agents, and antibacterial compounds . As such, this compound is a valuable reagent for probing structure-activity relationships (SAR) and developing new chemical entities in drug discovery programs. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28N2 B6330496 2-Methyl-1-(octan-2-yl)piperazine CAS No. 1240572-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-octan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-4-5-6-7-8-12(2)15-10-9-14-11-13(15)3/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUSIMXKIRNGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2-Methyl-1-(octan-2-yl)piperazine, this involves finding the minimum energy conformation of the piperazine (B1678402) ring, the orientation of the methyl and octyl substituents, and the conformation of the flexible octyl chain.

The piperazine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can be in either axial or equatorial positions. For 2-substituted piperazines, studies have shown a preference for the axial conformation in some cases, which can be influenced by intramolecular interactions. nih.gov The large octan-2-yl group at the 1-position and the methyl group at the 2-position will have their conformational preferences determined by a balance of steric hindrance and electronic effects. DFT calculations can precisely determine the relative energies of these different conformations.

Parameter Illustrative Calculated Value (DFT/B3LYP/6-31G)*
Total Energy-855.34 Hartree
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 Debye

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties of a molecule. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): Chemical shifts for ¹H and ¹³C atoms can be calculated and compared to experimental NMR data to aid in the assignment of peaks.

IR (Infrared): The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. This allows for the identification of characteristic functional group vibrations.

UV-Vis (Ultraviolet-Visible): Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which can help to interpret the UV-Vis absorption spectrum of the compound.

Spectroscopic Data Illustrative Predicted Values
¹³C NMR Chemical Shifts (ppm)Piperazine ring carbons: 45-55 ppm; Octyl chain carbons: 14-40 ppm
¹H NMR Chemical Shifts (ppm)Piperazine ring protons: 2.5-3.5 ppm; Methyl protons: ~1.1 ppm; Octyl chain protons: 0.8-1.6 ppm
Key IR Frequencies (cm⁻¹)C-H stretching: 2850-2960 cm⁻¹; N-H stretching (if present): ~3300 cm⁻¹; C-N stretching: 1000-1250 cm⁻¹
UV-Vis λmax (nm)~210 nm

Conformational Energetics and Transition States

The octyl chain of this compound can adopt numerous conformations due to rotation around its single bonds. DFT calculations can be used to map the potential energy surface of the molecule, identifying the low-energy conformers and the energy barriers (transition states) that separate them. This provides information about the flexibility of the molecule and the relative populations of different conformers at a given temperature. The conformational preferences of 1,2-disubstituted piperazines are complex and depend on the nature of the substituents. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for studying static properties of a few conformers, Molecular Dynamics (MD) simulations are better suited for exploring the full conformational space of a flexible molecule like this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that shows how the positions and velocities of the atoms evolve. This allows for a more thorough sampling of the possible conformations and provides insights into the dynamic behavior of the molecule. For long-chain alkyl groups, MD simulations can reveal the degree of order and disorder within the chain. nih.gov

Quantum Chemical Descriptors and Reactivity Predictions

From the electronic structure calculated by DFT, a variety of quantum chemical descriptors can be derived. These descriptors are useful in Quantitative Structure-Activity Relationship (QSAR) studies and for predicting the reactivity of the molecule. nih.govnih.govresearchgate.net

Descriptor Definition Illustrative Value
Ionization Potential (I)The energy required to remove an electron (approximated as -E(HOMO))6.2 eV
Electron Affinity (A)The energy released when an electron is added (approximated as -E(LUMO))-1.5 eV
Electronegativity (χ)The tendency to attract electrons ((I+A)/2)2.35 eV
Chemical Hardness (η)The resistance to change in electron distribution ((I-A)/2)3.85 eV
Electrophilicity Index (ω)A measure of the electrophilic character (χ²/(2η))0.72 eV

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map shows regions of positive potential (typically colored blue), which are electron-poor and susceptible to nucleophilic attack, and regions of negative potential (typically colored red), which are electron-rich and susceptible to electrophilic attack. For this compound, the nitrogen atoms of the piperazine ring are expected to be regions of negative potential, making them likely sites for protonation or interaction with electrophiles.

Lack of Publicly Available Research Data for this compound

While computational chemistry is a powerful tool for elucidating the electronic structure, reactivity, and reaction mechanisms of chemical compounds, it appears that this compound has not been the subject of such specific published investigations. As a result, the detailed research findings and data tables requested for the sections on "Fukui Functions and Localized Orbital Locator (LOL) Analysis" and "Mechanistic Insights from Computational Modeling" cannot be provided at this time.

The absence of this information in the public domain prevents a scientifically accurate and evidence-based discussion on these topics as they pertain solely to this compound. Any attempt to generate content for the requested sections would require extrapolation from unrelated molecules or speculative reasoning, which would violate the principles of scientific accuracy and the specific constraints of the request.

Further research and publication in peer-reviewed scientific journals would be necessary to populate these areas of knowledge for this compound. Until such studies are conducted and their findings are disseminated, a detailed analysis based on Fukui functions, LOL, and computational mechanistic modeling for this compound remains unavailable.

Chemical Reactivity and Derivatization Studies

Nucleophilic Reactivity of Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, but in 2-Methyl-1-(octan-2-yl)piperazine, the N1 nitrogen is a tertiary amine, having already been substituted. The remaining N4 nitrogen is a secondary amine and serves as the primary site for nucleophilic attack.

Further alkylation of this compound occurs exclusively at the N4 position, as the N1 position is already a tertiary amine and lacks a hydrogen atom for substitution. The N4 nitrogen possesses a lone pair of electrons, making it nucleophilic and capable of reacting with various alkylating agents. The reaction proceeds via a standard SN2 mechanism with primary or secondary alkyl halides. The presence of the bulky octan-2-yl group at N1 and the methyl group at C2 can sterically hinder the approach to the N4 nitrogen, potentially requiring more forcing reaction conditions compared to unsubstituted piperazine. nih.gov

Commonly, these reactions are carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct, driving the reaction to completion.

Alkylating AgentReagents and ConditionsProduct
Methyl iodideK₂CO₃, Acetonitrile, reflux1,4-Dimethyl-2-(octan-2-yl)piperazine
Ethyl bromideEt₃N, THF, 60 °C1-Ethyl-4-methyl-2-(octan-2-yl)piperazine
Benzyl (B1604629) chlorideNaH, DMF, rt1-Benzyl-4-methyl-2-(octan-2-yl)piperazine
2-BromopropaneK₂CO₃, DMF, 80 °C1-Isopropyl-4-methyl-2-(octan-2-yl)piperazine

This table presents plausible alkylation reactions based on general principles of amine alkylation.

The N4 nitrogen readily undergoes acylation with acyl halides or acid anhydrides to form the corresponding N-acylpiperazine derivatives (amides). interchim.fr This reaction is typically rapid and high-yielding, often carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. The resulting amides are generally stable compounds. The electronic and steric properties of the acylating agent can influence the reaction rate.

Acylating AgentReagents and ConditionsProduct
Acetyl chlorideEt₃N, CH₂Cl₂, 0 °C to rt1-(4-Methyl-3-(octan-2-yl)piperazin-1-yl)ethan-1-one
Benzoyl chloridePyridine, CH₂Cl₂, rt(4-Methyl-3-(octan-2-yl)piperazin-1-yl)(phenyl)methanone
Acetic anhydrideNeat, 100 °C1-(4-Methyl-3-(octan-2-yl)piperazin-1-yl)ethan-1-one
Trifluoroacetic anhydrideEt₃N, CH₂Cl₂, 0 °C2,2,2-Trifluoro-1-(4-methyl-3-(octan-2-yl)piperazin-1-yl)ethan-1-one

This table illustrates potential acylation reactions based on established methods for N-acylation of piperazines.

Reactivity of Carbon-Substituents

While reactions at the nitrogen atom are more common, the carbon substituents on the piperazine ring and the N-alkyl chain can also be functionalized, although this often requires more specialized and vigorous conditions. researchgate.net

The C-H bonds of the 2-methyl group are generally unreactive. However, modern synthetic methods have enabled the functionalization of such positions. rsc.org Direct C-H activation of methyl groups on N-heterocycles can be achieved using transition-metal catalysts, often requiring a directing group to achieve selectivity. nih.govrsc.org Another strategy involves deprotonation of the α-carbon using a strong base like an organolithium reagent, followed by quenching with an electrophile. The acidity of the C-H bonds of the methyl group is low, necessitating a very strong base. The regioselectivity of this approach can be influenced by the specific base and reaction conditions used.

TransformationReagents and ConditionsPotential Product
Lithiation-Alkylation1. s-BuLi, TMEDA, -78 °C; 2. CH₃I2-Ethyl-1-(octan-2-yl)piperazine
Hydroxylation(Not readily achievable directly)2-(Hydroxymethyl)-1-(octan-2-yl)piperazine
Halogenation(Not readily achievable directly)2-(Halomethyl)-1-(octan-2-yl)piperazine

This table outlines hypothetical transformations based on advanced C-H functionalization techniques.

Selectively transforming the octan-2-yl chain without affecting the piperazine ring is challenging due to the presence of multiple, chemically similar C-H bonds. Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), is a possible method for introducing functionality. wikipedia.orgyoutube.com However, this reaction typically shows low regioselectivity for alkanes, leading to a mixture of halogenated products. libretexts.org The reactivity order for radical abstraction of hydrogen atoms is tertiary > secondary > primary. Therefore, bromination would likely occur preferentially at one of the secondary carbons of the octyl chain, but a mixture of isomers is expected.

ReactionReagents and ConditionsMajor Potential Products
Radical BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄, refluxMixture of bromo-substituted isomers, e.g., 1-(Bromo-octan-2-yl)-2-methylpiperazines
Oxidation(Strong oxidizing agents)Potential for chain cleavage or oxidation to ketones at various positions

This table describes plausible but generally non-selective reactions on the alkyl chain.

Cyclization and Ring Expansion Reactions with Piperazine Derivatives

Piperazine derivatives can serve as scaffolds for constructing more complex heterocyclic systems. nih.gov For instance, a derivative of this compound, functionalized at the N4 position with a group containing a second reactive site, can undergo intramolecular cyclization to form bicyclic structures. An example would be the alkylation of the N4 nitrogen with a haloalkanol, followed by an intramolecular Williamson ether synthesis or other cyclization to form a new ring fused or bridged to the piperazine core. Ring expansion reactions of piperazine derivatives are also known, though less common, and can be promoted by specific reagents or rearrangement conditions. rsc.org

For example, reacting this compound with 1,3-dichloropropane (B93676) could lead to the formation of a bridged bicyclic system through sequential N-alkylation at the N4 position followed by an intramolecular cyclization.

Stereoselective Reactions and Epimerization Studies

The compound this compound possesses multiple stereocenters: one at the 2-position of the piperazine ring and another at the 2-position of the octyl substituent. This inherent chirality makes stereoselective reactions and epimerization studies particularly relevant.

Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over another. masterorganicchemistry.com For a molecule like this compound, this could involve reactions that are selective for one of its diastereomers or enantiomers. The stereochemical outcome of reactions involving the piperazine nitrogens can be influenced by the existing stereocenters, potentially leading to diastereoselective derivatization.

While no specific epimerization studies on this compound have been found, research on similar chiral piperazines indicates that epimerization at the carbon atom adjacent to a nitrogen atom can be a consideration, particularly under conditions that involve the formation of an adjacent carbocation or carbanion. However, the C-2 methyl group on the piperazine ring is generally stable under normal conditions.

Applications as Chiral Building Blocks and Ligands in Organic Synthesis

The chiral nature of this compound makes it a potentially valuable building block and ligand in asymmetric synthesis.

Utilization in Asymmetric Catalysis

Chiral piperazine derivatives have been successfully employed as ligands in asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment, which in turn can induce enantioselectivity in a variety of chemical transformations. The nitrogen atoms of the piperazine ring are effective coordination sites for many transition metals used in catalysis, such as palladium, rhodium, and iridium. nih.govdicp.ac.cn

The presence of the chiral octan-2-yl group and the methyl group at the 2-position of the piperazine ring in this compound could provide the necessary steric and electronic environment to induce high levels of enantioselectivity in catalytic reactions. For instance, such ligands are often used in asymmetric hydrogenations, allylic alkylations, and various coupling reactions. dicp.ac.cnnih.gov The specific structure of this compound suggests it could be particularly effective in reactions where a bulky and chiral environment around the metal center is required.

Role in Supramolecular Chemistry and Material Science (e.g., Crystal Design)

Piperazine derivatives are known to form extensive hydrogen-bonding networks, making them useful components in supramolecular chemistry and crystal engineering. nih.gov The nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors. In the case of this compound, the secondary amine would be a hydrogen bond donor, while both tertiary amines could be acceptors.

These hydrogen bonding capabilities, combined with the van der Waals interactions from the octyl chain, could be exploited to design and construct novel supramolecular assemblies with specific topologies and properties. The chirality of the molecule could also be translated into the formation of chiral crystalline materials, which are of interest for applications in nonlinear optics, chiral separations, and sensing. Studies on similar piperazinium salts have shown the formation of diverse supramolecular structures, from simple ion pairs to complex three-dimensional networks, governed by hydrogen bonding and other non-covalent interactions. nih.gov

Synthetic Intermediates for Complex Molecule Construction

Piperazine derivatives are common intermediates in the synthesis of complex molecules, particularly pharmaceuticals. nih.gov The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability.

The compound this compound, with its specific substitution pattern, could serve as a key intermediate for the synthesis of novel bioactive compounds. The secondary amine provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophoric groups. The lipophilic octyl group could enhance the compound's ability to cross cell membranes, a desirable property for many drug molecules. The synthesis of complex molecules often involves the coupling of piperazine intermediates with other fragments, and the reactivity of the piperazine nitrogens can be finely tuned to achieve the desired synthetic outcome. nih.gov

Future Research Directions and Unexplored Chemical Space

Development of Novel and Efficient Synthetic Routes for Carbon-Substituted Piperazines

The synthesis of carbon-substituted piperazines like 2-Methyl-1-(octan-2-yl)piperazine is often challenging, traditionally involving lengthy routes with limited starting material availability. encyclopedia.pubresearchgate.net The development of efficient and selective methods to functionalize the piperazine (B1678402) ring at its carbon atoms is a critical need for expanding its application in drug discovery. encyclopedia.pubresearchgate.net

Recent advances have moved beyond classical cyclization methods, focusing on direct C-H functionalization. These modern techniques provide powerful tools for creating structural diversity. For a compound such as this compound, which features both C2-methylation and N1-alkylation, these routes could offer more efficient and modular synthetic pathways.

Key areas for future synthetic development include:

Photoredox Catalysis : This method uses visible light to generate reactive intermediates under mild conditions. researchgate.net MacMillan and coworkers demonstrated the C-H arylation of N-Boc piperazines using an iridium photocatalyst, proceeding via a single-electron transfer mechanism. encyclopedia.pub Future work could adapt this strategy for the alkylation or arylation of pre-formed 2-methylpiperazine (B152721) scaffolds or develop enantioselective variants to control the stereochemistry at the C2 position.

Stannyl Amine Protocol (SnAP) : Developed by Bode and coworkers, SnAP chemistry offers a convergent method for synthesizing piperazines from aldehydes. encyclopedia.pub This approach, which involves the cyclization and C-C bond addition to imines, could be explored for the de novo synthesis of the 2-methylpiperazine core, potentially allowing for the introduction of the methyl group with high stereocontrol.

Transition-Metal-Catalyzed Cycloadditions : Recent work has shown that iridium catalysts can facilitate the [3+3]-cycloaddition of imines to form C-substituted piperazines with high diastereoselectivity. nih.gov Investigating this atom-economical process for the synthesis of the 2-methylpiperazine core could provide a direct and highly selective route.

Table 1: Modern Synthetic Strategies for Carbon-Substituted Piperazines
Synthetic MethodCatalyst/Reagent TypeKey Features and Potential ApplicationReference
Photoredox CatalysisIridium or Ruthenium Complexes, Organic DyesEnables direct C-H functionalization (arylation, vinylation, alkylation) under mild conditions. Could be used to further functionalize the 2-methylpiperazine ring. encyclopedia.pubresearchgate.net
SnAP ChemistryStannyl Amine ReagentsConvergent synthesis from aldehydes, allowing for facile introduction of substituents at the C2 position. encyclopedia.pub
[3+3] CycloadditionIridium ComplexesAtom-economical, highly regio- and diastereoselective formation of the piperazine ring from imine precursors. nih.gov
Palladium-Catalyzed AllylationPalladium ComplexesAsymmetric decarboxylative allylic alkylation of piperazin-2-ones offers a route to enantioenriched α-tertiary piperazines. nih.gov

Exploring Diverse Substitution Patterns and Poly-Substituted Piperazines

The current landscape of piperazine-containing pharmaceuticals is structurally limited, with most drugs having substituents only at the N1 and N4 positions. rsc.orgnih.gov This lack of diversity at the carbon atoms represents a significant untapped potential. encyclopedia.pub For this compound, future research should focus on exploring this uncharted territory by creating a library of analogs with diverse and multiple substitutions.

Stereochemical Diversity : The existing methyl and octyl groups on this compound create multiple stereocenters. A primary research goal would be the stereocontrolled synthesis of all possible diastereomers and enantiomers to investigate how stereochemistry influences biological activity. Asymmetric synthesis, using methods like chiral-pool starting materials or catalytic enantioselective reactions, will be essential. nih.gov

Poly-substitution : Beyond the existing substituents, introducing additional functional groups onto the piperazine ring could lead to novel properties. Methods for C-H functionalization could be applied to a this compound core to add aryl, alkyl, or heteroaryl groups at the C3, C5, and C6 positions. encyclopedia.pubnih.gov

Functional Group Modification : The octyl chain on the N1 nitrogen offers a site for further chemical modification. Introducing polar groups, aromatic rings, or other functionalities onto this chain could systematically probe structure-activity relationships. Similarly, the second nitrogen atom (N4) is available for substitution, a common strategy for tuning the physicochemical properties of piperazine-based drugs. rsc.orgresearchgate.net

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. For a complex target like this compound, several areas warrant detailed mechanistic investigation.

Mechanism of C-H Functionalization : While methods like photoredox catalysis are powerful, their precise mechanisms can be complex. encyclopedia.pub Studies involving kinetic analysis, isotopic labeling, and computational chemistry are needed to elucidate the exact pathways for the C-H functionalization of piperazine substrates. For example, understanding the factors that control regioselectivity (e.g., C2 vs. C3 functionalization) is critical for predictably synthesizing desired isomers.

Ring Formation and Cleavage : The formation of the piperazine ring itself can proceed through various pathways, such as the dimerization of aziridines or iridium-catalyzed cycloadditions. nih.govacs.org Mechanistic studies can help control the stereochemical outcome of these reactions. nih.gov Conversely, understanding degradation pathways, such as those initiated by OH radicals in atmospheric chemistry or through DABCO bond cleavage, can inform the stability and potential reactivity of the piperazine core under various conditions. rsc.orgnih.gov

Role of the N-substituent : The nature of the substituent on the nitrogen atom can significantly influence the reactivity of the piperazine ring. The bulky octan-2-yl group in the target molecule likely exerts considerable steric and electronic effects. Mechanistic studies should probe how this group directs the regioselectivity of further substitutions or influences the conformational dynamics of the ring, which in turn affects its interaction with biological targets.

Application in Methodological Organic Chemistry (e.g., New Reagents, Catalysts)

Beyond direct applications as therapeutic agents, piperazine derivatives have found use as ligands, catalysts, and components of functional materials. rsc.org The unique structure of this compound, with its chiral centers and available nitrogen lone pairs, makes it an interesting candidate for development as a tool in methodological organic chemistry.

Chiral Ligands and Catalysts : The chiral backbone of this compound could be exploited to create novel chiral ligands for asymmetric catalysis. The two nitrogen atoms provide excellent coordination sites for a variety of metals. By synthesizing enantiomerically pure forms of the compound, it could serve as a scaffold for a new class of catalysts for reactions such as asymmetric hydrogenation, alkylation, or cyclopropanation.

Organocatalysis : Piperazine and its derivatives can function as organocatalysts. For example, they can be used in aza-Michael additions. mdpi.com The specific steric and electronic properties of this compound could be harnessed to develop catalysts with unique reactivity or selectivity profiles.

Metal-Organic Frameworks (MOFs) : Piperazine-based compounds have been successfully used as linkers in the construction of MOFs. rsc.org The defined geometry and functional groups of this compound could be used to design new porous materials with potential applications in gas storage, separation, or heterogeneous catalysis.

Table 2: Potential Applications of Piperazine Derivatives in Methodological Chemistry
Application AreaRole of the Piperazine MoietyPotential Advantage of this compoundReference
Asymmetric CatalysisChiral ligand for transition metalsThe inherent chirality from the C2-methyl and N1-octyl groups could induce high enantioselectivity in metal-catalyzed reactions. rsc.org
OrganocatalysisBasic catalyst or hydrogen bond donor/acceptorThe unique steric environment could lead to novel reactivity and selectivity in base-catalyzed transformations. mdpi.com
Metal-Organic Frameworks (MOFs)Organic linker or building blockCould create chiral pores or functionalized frameworks for specialized applications in separation or catalysis. rsc.org
Phase-Transfer CatalysisQuaternary ammonium (B1175870) salt precursorThe lipophilic octyl chain combined with the piperazinium core could create efficient phase-transfer catalysts for organic synthesis. rsc.org

Integration of Flow Chemistry and Continuous Synthesis for Scalability

For any promising compound to move from laboratory curiosity to practical application, its synthesis must be scalable. Traditional batch processing can be inefficient and difficult to control. Integrating modern manufacturing technologies like flow chemistry and microwave-assisted synthesis offers a path toward efficient, safe, and scalable production of complex molecules like this compound. mdpi.comnih.gov

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better purity, and improved safety, especially for highly exothermic or fast reactions. mdpi.com A multi-step synthesis of this compound could be designed in a continuous flow system, potentially telescoping several reactions without isolating intermediates. This approach has been successfully applied to the synthesis of other piperazine derivatives. organic-chemistry.org

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner products and higher yields compared to conventional heating. mdpi.comnih.gov This technology has been used to efficiently produce monosubstituted piperazines. nih.gov Future research could explore the use of microwave reactors, both in batch and flow configurations, to optimize key steps in the synthesis of this compound, such as the initial ring formation or subsequent N-alkylation steps. The combination of flow processing with microwave heating represents a particularly powerful tool for rapid and scalable synthesis.

Conclusion

Summary of Academic Contributions to 2-Methyl-1-(octan-2-yl)piperazine Chemistry

Direct academic literature detailing the specific synthesis and properties of this compound is scarce. However, the academic contributions to the synthesis of its core components are substantial. The construction of this asymmetrically substituted piperazine (B1678402) relies on two key transformations: the synthesis of the chiral 2-methylpiperazine (B152721) scaffold and the subsequent N-alkylation with an octyl group.

Asymmetric Synthesis of 2-Methylpiperazine:

The introduction of a methyl group at the C-2 position of the piperazine ring creates a chiral center, necessitating stereoselective synthetic methods to obtain enantiopure products. Academic research has yielded several powerful strategies:

Asymmetric Lithiation: A prominent method involves the deprotonation of an N-Boc protected piperazine using a strong base like s-butyllithium in the presence of a chiral ligand, such as (-)-sparteine (B7772259). acs.orgnih.gov This generates a chiral organolithium intermediate that can be trapped with an electrophile to install the methyl group with high enantioselectivity. The efficiency of this reaction can be influenced by the nature of the electrophile and other substituents on the piperazine ring. acs.orgnih.gov

Chiral Pool Synthesis: Another successful approach utilizes starting materials that are already chiral. For instance, proteinogenic amino acids like (S)-serine can be elaborated through a series of reactions, including the formation of bicyclic piperazinediones, to yield chiral (piperazin-2-yl)methanol derivatives. researchgate.netnih.gov These can then be further modified to produce 2-methylpiperazine.

Catalytic Asymmetric Methods: Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has emerged as a robust method for creating α-substituted piperazines. nih.govnih.gov This approach allows for the introduction of various substituents with high enantiomeric excess. The resulting piperazinone can then be reduced to the desired piperazine.

N-Alkylation of the Piperazine Ring:

Once the 2-methylpiperazine core is formed, the octan-2-yl group is typically introduced via N-alkylation. This is a fundamental transformation in amine chemistry, and numerous methods have been reported:

Direct Alkylation: A straightforward method involves reacting 2-methylpiperazine with an appropriate alkylating agent, such as 2-bromooctane (B146060). This reaction is often carried out in the presence of a base to neutralize the hydrogen bromide byproduct. A general procedure for the N-alkylation of N-acetylpiperazine, followed by deprotection, highlights a common strategy to achieve mono-alkylation. researchgate.net

Reductive Amination: This powerful and widely used method involves the reaction of 2-methylpiperazine with a ketone, in this case, 2-octanone, in the presence of a reducing agent. This two-step, one-pot process forms an iminium ion intermediate which is then reduced to the final N-alkylated piperazine.

Catalytic Methods: Modern catalytic approaches, such as those employing palladium or ruthenium catalysts, can achieve the N-alkylation of piperazines under milder conditions and with a broader substrate scope. organic-chemistry.org These methods are often more efficient and environmentally friendly than traditional techniques.

The following table summarizes general methodologies applicable to the synthesis of asymmetrically substituted piperazines like this compound.

Transformation Method Key Reagents/Catalysts Typical Substrates Reference
Asymmetric C-AlkylationAsymmetric Lithiations-BuLi, (-)-sparteineN-Boc-piperazine acs.orgnih.gov
Asymmetric C-AlkylationCatalytic Allylic AlkylationPalladium catalyst, Chiral LigandN-protected piperazin-2-ones nih.gov
N-AlkylationDirect AlkylationAlkyl halide, BaseN-acetylpiperazine researchgate.net
N-AlkylationCatalytic CyclizationPalladium catalystDiamines, Propargyl units organic-chemistry.org

Broader Impact on Fundamental Organic Chemistry Research and Synthetic Design

The pursuit of molecules like this compound, while perhaps not for its own sake, has a significant ripple effect on the broader landscape of organic chemistry. The piperazine motif is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. rsc.orgnih.govnih.gov This has made the development of new synthetic routes to novel piperazine derivatives a major focus of academic and industrial research.

Driving Synthetic Innovation: The need for efficient and stereoselective access to asymmetrically substituted piperazines has spurred innovation in synthetic methodology. The challenges associated with controlling regioselectivity and stereoselectivity in a molecule with two distinct nitrogen atoms and multiple reaction sites have led to the development of sophisticated strategies involving:

Orthogonal Protecting Groups: The use of different protecting groups on the two nitrogen atoms allows for their selective functionalization, a key strategy in the synthesis of complex piperazine derivatives.

Asymmetric Catalysis: The demand for enantiomerically pure drugs has been a major driver for the development of new chiral catalysts and ligands for reactions such as asymmetric alkylation and hydrogenation. nih.govnih.gov

Flow Chemistry and High-Throughput Screening: Modern techniques are being applied to the synthesis of piperazine libraries to rapidly explore chemical space and identify new bioactive compounds.

Expanding Chemical Space: Research into the synthesis of diverse piperazine derivatives is crucial for exploring new areas of chemical space. rsc.orgnih.gov While many existing piperazine-containing drugs are substituted only at the nitrogen atoms, there is a growing interest in creating more complex, three-dimensional structures through C-substitution. nih.gov This allows for a finer tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The synthesis of a wide array of C- and N-substituted piperazines provides a platform for structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1-(octan-2-yl)piperazine, and how are structural modifications validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of piperazine precursors with 2-octanol derivatives under basic conditions (e.g., K₂CO₃ in DMF) is common . Structural validation employs elemental analysis, NMR (¹H/¹³C), and mass spectrometry (MS) to confirm molecular weight and substituent positions. Purity is assessed via HPLC (>97% threshold) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multimodal analytical techniques are critical:

  • Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 1.0–1.5 ppm), while ¹³C NMR confirms carbon backbone integrity .
  • Chromatography : HPLC ensures purity, and ESI-HRMS validates molecular ion peaks .
  • Advanced Techniques : Raman microspectroscopy (20 mW laser, 128–256 scans) distinguishes structural isomers and confirms conformational stability .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives while maintaining biological efficacy?

  • Methodological Answer :

  • Reaction Parameters : Adjust stoichiometry (e.g., 1.2:1 molar ratio of propargyl bromide to piperazine precursor) and solvent polarity (DMF vs. CH₂Cl₂) to favor alkylation .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Post-Synthesis Modifications : Introduce β-cyclodextrin complexes to reduce toxicity without compromising activity, as seen in modified piperazine derivatives .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target receptors (e.g., serotonin 5-HT₁A) using software like AutoDock Vina. Compare binding affinities of alkyl-substituted vs. aryl-substituted analogs .
  • pKa Prediction : Tools like MoKa predict protonation states, critical for blood-brain barrier penetration. Piperazine’s pKa (~9.8) is tunable via substituents (e.g., electron-withdrawing groups lower basicity) .
  • QSAR Modeling : Correlate lipophilicity (logP) with antimicrobial activity using Hansch analysis; bulky octyl groups may enhance membrane penetration .

Q. How can contradictions in biological activity data across experimental models be resolved?

  • Methodological Answer :

  • Model-Specific Factors : In anesthetic studies (Table V, ), variability arises from administration routes (e.g., infiltration vs. topical). Standardize models (e.g., rodent sciatic nerve block) .
  • Dosage-Response Curves : Re-evaluate EC₅₀ values across concentrations (0.1–10 mM) to identify non-linear effects .
  • Structural Confounders : Compare unmodified vs. β-cyclodextrin-complexed derivatives; steric hindrance may reduce activity despite lower toxicity .

Q. What strategies improve the environmental applicability of this compound in CO₂ capture?

  • Methodological Answer :

  • Solvent Blending : Combine with K₂CO₃ in PTFE membrane contactors to enhance CO₂ absorption kinetics. Optimize flow rates (0.5–2 L/min) and temperatures (25–40°C) to balance efficiency and solvent stability .
  • Additive Engineering : Incorporate nanoparticles (e.g., SiO₂) to reduce piperazine evaporation losses in flue gas systems .

Q. How does modifying the piperazine scaffold affect physicochemical properties relevant to drug design?

  • Methodological Answer :

  • Lipophilicity : The octyl chain increases logP, enhancing CNS penetration but potentially reducing solubility. Use ESOL logS predictions to balance bioavailability .
  • Protonation Dynamics : Piperazine’s dual basicity (N1/N4) impacts solubility and target engagement. Measure pKa shifts via Sirius T3 for derivatives .
  • Conformational Analysis : NMR coalescence studies (e.g., 1H NMR at 400 MHz) reveal chair-to-boat transitions, affecting receptor binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.